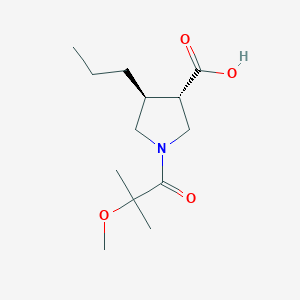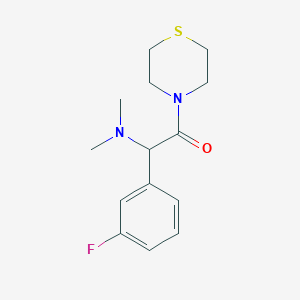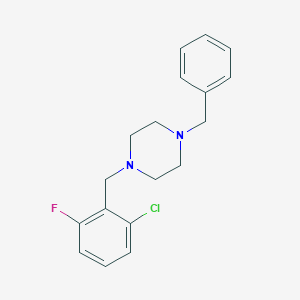
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid, also known as MMPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMPP is a derivative of the natural amino acid proline and has been found to exhibit interesting biochemical and physiological effects.
作用机制
The exact mechanism of action of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various signaling pathways in the brain. This compound has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. It has also been shown to inhibit the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has been found to exhibit other interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory effects in the gut and may have potential as a treatment for inflammatory bowel disease.
实验室实验的优点和局限性
One of the major advantages of using (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials and standard laboratory techniques. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid research. One area of interest is its use as a potential drug candidate for the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other potential future directions include exploring the anti-cancer and anti-inflammatory effects of this compound and developing more efficient synthesis methods for the compound.
Conclusion:
In conclusion, this compound is a synthetic compound with interesting biochemical and physiological effects. Its potential therapeutic applications in the treatment of neurological disorders, cancer, and inflammatory diseases make it an attractive target for further research. With its relatively simple synthesis method and potential for multiple applications, this compound has the potential to become an important compound in the field of medicinal chemistry.
合成方法
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the carboxylic group of proline with a tert-butoxycarbonyl (Boc) group. This is followed by the alkylation of the protected proline with propyl bromide. The resulting intermediate is then subjected to a series of reactions involving reduction, deprotection, and esterification to ultimately yield this compound.
科学研究应用
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its use as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease. This compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
(3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-propylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-6-9-7-14(8-10(9)11(15)16)12(17)13(2,3)18-4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXKHQZWSXNRQY-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)C(=O)C(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-[(2-ethylpyrimidin-5-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684240.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,1,3-trimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5684243.png)
![3,6-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5684247.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5684262.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5684265.png)
![1-ethyl-3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5684272.png)


![ethyl 3-{[(benzoylamino)carbonothioyl]amino}benzoate](/img/structure/B5684294.png)

![3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5684306.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5684323.png)
![3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5684336.png)
![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5684348.png)
